molecular formula C22H31FO5 B1531473 1,2-Dihydro-Betamethasone CAS No. 560-34-9

1,2-Dihydro-Betamethasone

Cat. No. B1531473
CAS RN: 560-34-9
M. Wt: 394.5 g/mol
InChI Key: YYZXYYHUGHQGHI-IMYIRDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-Betamethasone is a derivative of Betamethasone, a highly potent steroid that prevents the release of substances in the body that cause inflammation . It is used to treat the inflammation and itching caused by a number of skin conditions such as eczema or psoriasis . It is available in various forms including cream, gel, ointment, lotion, foam, or spray .


Molecular Structure Analysis

The molecular formula of 1,2-Dihydro-Betamethasone is C22H31FO5 . The exact mass is 394.22 and the molecular weight is 394.48 . The elemental analysis shows that it contains Carbon (66.98%), Hydrogen (7.92%), Fluorine (4.82%), and Oxygen (20.28%) .

Scientific Research Applications

Prenatal Use and Respiratory Distress Syndrome Prevention

A significant application of betamethasone is in prenatal care for the prevention of respiratory distress syndrome (RDS). A study by Doran et al. (1980) conducted a double-blind controlled study on pregnant patients from 24 to 34 weeks' gestation. The findings revealed that the incidence of RDS was significantly lower in the group treated with betamethasone compared to the control group. This suggests the efficacy of betamethasone in reducing the risk of RDS in neonates (Doran et al., 1980).

Maternal Drug Exposure and Pharmacokinetic Modeling

Ke and Milad (2019) explored the use of betamethasone in antenatal corticosteroids (ACS) administered to pregnant women for accelerating fetal lung maturation. They developed physiologically-based pharmacokinetic (PBPK) models to describe the kinetics of ACS, incorporating in vitro data and clinical data. This research is crucial in optimizing the use of ACS, particularly in low and middle-income countries (Ke & Milad, 2019).

Veterinary Applications and Residue Analysis

Betamethasone is also used in veterinary medicine. Cicero et al. (2020) conducted a study on the feasibility of using proton magnetic resonance spectroscopy (1H-MRS) to detect betamethasone residues in liver samples. This study is vital in understanding the application and detection of betamethasone in food safety and veterinary drug control (Cicero et al., 2020).

Neurodevelopmental Impact in Fetal Sheep

Schwab et al. (2001) investigated the effects of antenatal betamethasone treatment on neurodevelopment, focusing on microtubule-associated proteins (MAPs) in fetal sheep. Their findings indicate that betamethasone may have acute effects on cytoskeletal proteins in the fetal brain, highlighting its impact beyond lung maturation (Schwab et al., 2001).

Long-term Cardiovascular Effects

Dalziel et al. (2005) explored the long-term effects of antenatal betamethasone exposure on cardiovascular risk factors. The study found no significant impact on cardiovascular risk factors at 30 years of age, suggesting a safety profile for its prenatal use in this context (Dalziel et al., 2005).

Mechanism of Action

Betamethasone, from which 1,2-Dihydro-Betamethasone is derived, controls or prevents inflammation by controlling the rate of protein synthesis, suppressing the migration of polymorphonuclear leukocytes, fibroblasts, reversing capillary permeability, and stabilizing lysosomes at the cellular level . It also suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF .

Safety and Hazards

Betamethasone may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised not to breathe dust/fume/gas/mist/vapors/spray . Special instructions should be obtained before use and all safety precautions should be read and understood .

properties

IUPAC Name

(8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16-,17-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZXYYHUGHQGHI-IMYIRDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)CC[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro-Betamethasone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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